Sodium (4-bromophenyl)methanesulfinate
Description
Significance of Aryl Sulfinates as Versatile Synthetic Intermediates and Building Blocks in Organic Chemistry
Aryl sulfinates, including sodium salts like Sodium (4-bromophenyl)methanesulfinate, are highly valued as versatile building blocks in organic synthesis. rsc.org Their importance stems from their ability to serve as precursors for a wide array of medicinally and materially significant organosulfur compounds, such as sulfones, sulfonamides, and sulfonyl halides. acs.orgnih.gov The sulfinate group is a practical and bench-stable reagent, making it a convenient component in complex synthetic pathways. nih.gov
The utility of aryl sulfinates is prominently displayed in cross-coupling reactions, where they can participate as coupling partners to form carbon-carbon and carbon-sulfur bonds. acs.org For instance, palladium-catalyzed desulfinative cross-coupling reactions between sodium arylsulfinates and arylboronic acids provide an efficient route to biaryls under aerobic conditions. acs.org Furthermore, these sulfinate salts are instrumental in the synthesis of unsymmetrical diaryl sulfones through palladium-catalyzed couplings with arylsulfonyl chlorides or aryl boronic acids. organic-chemistry.org Their application avoids the production of stoichiometric organometallic waste, presenting a more environmentally sustainable approach in palladium catalysis. concordia.ca The development of methods using SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has further simplified the synthesis of aryl sulfinates from aryl halides, enhancing their accessibility for various synthetic transformations. rsc.orgacs.org
Fundamental Reactivity of the Sulfinate Functional Group: Nucleophilic and Electrophilic Character
The sulfinate functional group (RSO₂⁻) exhibits a dualistic reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting partner. rsc.orgconcordia.ca This ambident reactivity is central to its broad utility in organic synthesis.
As a nucleophile, the sulfur atom in a sulfinate anion is potent and readily attacks electrophiles to form sulfones. nih.govlibretexts.org This nucleophilicity is exploited in various reactions, including the S-alkylation of sulfinates to produce sulfones and the synthesis of sulfonamides. acs.orgresearchgate.net The nucleophilic character of the sulfur is significantly greater than that of oxygen, a common feature in sulfur compounds. libretexts.org Metal sulfinates are prominently used in the synthesis of sulfonylmethyl isonitriles and sulfones due to the potent nucleophilicity of the central sulfur atom. nih.gov
Conversely, the sulfinate group can exhibit electrophilic character. While the sulfinate anion itself is nucleophilic, its corresponding esters (alkyl sulfinates) are potent electrophiles, with reactivity comparable to sulfonyl chlorides. nih.gov This inversion of reactivity, sometimes referred to as "umpolung," allows for reactions such as organometallic additions to alkyl sulfinates to yield sulfoxides. nih.gov Even though alkyl sulfinates are electrophilic, the lone pairs on the adjacent oxygen atoms can enhance the nucleophilicity of the central sulfur atom under certain conditions, highlighting the nuanced reactivity of this functional group. nih.gov Over the last decade, the ability of sodium sulfinates to act as nucleophilic, electrophilic, and even radical reagents under suitable conditions has established them as powerful synthetic building blocks. rsc.org
Overview of Current Research Trajectories in Arylmethanesulfinate Chemistry
Current research in the field of arylmethanesulfinate chemistry is focused on expanding their synthetic utility through novel reaction methodologies. A significant area of investigation is the development of desulfinative coupling reactions. concordia.ca These reactions utilize the sulfinate group as a leaving group, enabling the formation of new bonds and avoiding the generation of stoichiometric organometallic waste. concordia.ca
Photocatalysis represents another burgeoning research frontier. Scientists are exploring the use of light to generate sulfonyl radicals from sulfinates, which can then participate in a variety of transformations. researchgate.net This approach offers mild reaction conditions and novel reactivity patterns. For example, a visible-light-promoted oxidative coupling between thiols and arylhydrazines has been developed to produce diaryl sulfides. organic-chemistry.org
Furthermore, research is directed towards C-H activation and functionalization reactions involving sulfinates. The Baran group has developed a set of "Diversinates™" reagents, which includes compounds like this compound, specifically for the late-stage functionalization of nitrogen-containing heterocycles. sigmaaldrich.com The regioselectivity of these reactions can often be controlled by adjusting factors such as pH and solvent. sigmaaldrich.com Researchers are also developing transition-metal-free methods, such as using sulfinates as nucleophiles in persulfate-initiated S-N-Ar-type processes, to construct valuable chemical bonds. nih.gov These innovative strategies highlight the ongoing efforts to leverage the unique properties of arylmethanesulfinates for efficient and selective synthesis of complex molecules. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6BrNaO2S |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;(4-bromophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
PVQCSNDPWWZSFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Mechanistic Investigations of Sodium 4 Bromophenyl Methanesulfinate Reactivity
Detailed Exploration of Nucleophilic and Electrophilic Reactivity of Sulfinate Anions
The sulfinate anion (RSO₂⁻) exhibits dual reactivity, capable of acting as both a nucleophile and, upon transformation, an electrophile. rsc.org This ambident nature is central to its synthetic utility.
Nucleophilic Reactivity: The sulfur atom in the sulfinate anion is a potent nucleophile. nih.gov This nucleophilicity allows it to react with a variety of electrophiles to form sulfones, a reaction class that has been extensively studied. nih.gov For instance, metal sulfinates readily react with electrophiles to generate sulfones directly. nih.gov The nucleophilic character of the sulfinate anion is also harnessed in addition reactions. Studies have shown that sulfinate ions can act as effective nucleophilic catalysts, activating electron-deficient alkenes for various asymmetric reactions. researchgate.net The nucleophilic strength of different sulfur anions has been observed to be dependent on their basicities. researchgate.net
Electrophilic Reactivity: While the sulfinate anion itself is nucleophilic, it can be converted into electrophilic species. Esterification of a metal sulfinate inverts the reactivity at the sulfur center, producing an alkyl sulfinate which is a potent electrophile, with reactivity comparable to sulfonyl chlorides. nih.gov These electrophilic alkyl sulfinates can then react with organometallic reagents to form sulfoxides. nih.gov Furthermore, the oxidation of sulfinate salts can generate an electrophilic sulfonium (B1226848) species, which can be subsequently trapped by nucleophiles like alcohols to form sulfonates. nih.gov This transformation highlights the ability to switch the inherent nucleophilicity of the sulfinate to an electrophilic character through simple oxidative manipulation. rsc.orgnih.gov
Table 1: Dual Reactivity of Sulfinate Anions
| Reactivity Type | Reacting Center | Typical Reaction Partner | Product Class | Reference |
| Nucleophilic | Sulfur Atom | Electrophiles (e.g., alkyl halides) | Sulfones | nih.gov |
| Sulfur Atom | Electron-deficient alkenes | Functionalized Alkanes | researchgate.net | |
| Electrophilic | Sulfur Atom (in derived species) | Nucleophiles (e.g., organometallics) | Sulfoxides (from alkyl sulfinates) | nih.gov |
| Sulfur Atom (in derived species) | Nucleophiles (e.g., alcohols) | Sulfonates (from sulfonium species) | nih.gov |
Mechanistic Pathways of Oxidative Sulfonylation Reactions Involving Sodium Sulfinates
Oxidative sulfonylation is a key transformation involving sodium sulfinates, providing access to sulfonate esters and sulfonamides. rsc.orgacs.org These reactions can proceed through various mechanisms, often involving the generation of sulfonyl radicals or other reactive intermediates under oxidative conditions. researchgate.net Electrochemical methods have also emerged as a sustainable approach for the oxidative sulfonylation of phenols with sodium arenesulfinates, yielding arylsulfonate esters under mild, oxidant-free conditions. acs.orgrsc.orgresearchgate.net
The synthesis of sulfonamides from sodium sulfinates can be achieved through several mechanistic routes, including the coupling with amines or the transformation of other nitrogen-containing functional groups. A common strategy involves the oxidative coupling of sodium sulfinates with amines. rsc.org This can be achieved using catalysts like iodine or through electrochemical methods. rsc.orgnih.govacs.org
One notable mechanism involves the oxidative cleavage of C–N bonds in tertiary amines. rsc.orgrsc.org For example, a copper-catalyzed reaction between sulfonyl chlorides and tertiary amines proceeds via oxidative C–N bond cleavage to form sulfonamides. rsc.org Similarly, combining tertiary amines with sodium sulfinates in the presence of an iodine/tert-butyl hydroperoxide (TBHP) system results in the desired sulfonamides through the cleavage of a C–N bond. rsc.org
In other contexts, the cleavage of C–N bonds in sulfonamides themselves is a relevant transformation. The hydrolytic cleavage of sulfonamides can occur at the S–N, C–N, or C–S bonds, with the C–N cleavage pathway often initiated by the attack of oxidants at the central nitrogen atom. nih.gov Studies on tertiary sulfonamides have shown that C–N bond cleavage can be achieved with high selectivity using catalysts like Bi(OTf)₃ under mild acidic conditions. nih.govacs.org The proposed mechanism involves protonation, likely on the sulfonyl oxygen atoms, followed by the cleavage of the C–N bond. acs.org
Direct C–H bond functionalization to form C–S bonds using sodium sulfinates represents a highly atom-economical approach to synthesizing sulfones. rsc.orgresearchgate.net These reactions can be promoted by transition metals or proceed through metal-free radical pathways. researchgate.netacs.org
Palladium catalysis has been successfully employed for the ortho-sulfonylation of C(sp³)–H bonds in carboxamides derived from 8-aminoquinoline, marking a significant advance in the functionalization of unactivated C(sp³)–H bonds. rsc.org Palladium(II) catalysts, in conjunction with S,O-ligands, have also been shown to effectively catalyze the C–H olefination, acetoxylation, and allylation of non-directed arenes. acs.org
Under transition-metal-free conditions, the direct C(sp³)–H bond sulfonylation of isoquinoline-1,3-(2H,4H)-diones has been achieved using sodium sulfinates as the sulfonating agents. researchgate.net This reaction uses air as the oxidant and NaI as an iodine source, proceeding likely through a radical mechanism. researchgate.net The development of these methods allows for the late-stage functionalization of complex molecules, a valuable strategy in medicinal chemistry. acs.orgsigmaaldrich.com
Investigation of Radical-Based Processes in Sulfinate Chemistry
Sodium sulfinates are excellent precursors for sulfonyl radicals (RSO₂•), which are versatile intermediates in a vast number of organic reactions. researchgate.netresearchgate.net These radicals can be generated under various conditions, including photochemical, electrochemical, or chemical oxidation. researchgate.netresearchgate.netuni-regensburg.de Once formed, the sulfonyl radical can engage in addition, elimination, and cyclization reactions. researchgate.netresearchgate.net
A common pathway involves the addition of the sulfonyl radical to an alkene or alkyne. For example, in a photocatalytic multicomponent reaction, a photoexcited catalyst is reductively quenched by a sodium sulfinate to generate a sulfonyl radical. uni-regensburg.de This radical then adds to a styrene (B11656) to form a stable benzylic radical intermediate, which can be further functionalized. uni-regensburg.de Such radical cascade cyclizations provide a powerful tool for constructing sulfonylated heterocyclic compounds. researchgate.net
The utility of sodium sulfinates as radical precursors has been demonstrated in their reactions with a wide range of substrates, including arenes, quinoline (B57606) N-oxides, aryl halides, and enamides, to produce valuable sulfur-containing compounds like sulfones, sulfonamides, and thiosulfonates. researchgate.net
Analysis of Leaving Group Abilities and Intermediate Formation in Sulfinate Transformations
The sulfinate group (RSO₂⁻) itself is generally considered a poor leaving group in nucleophilic substitution reactions due to the high basicity of the anion. wikipedia.orgacs.org However, its leaving group ability can be significantly enhanced by converting it into other functionalities, such as sulfonate esters (e.g., tosylates, mesylates). libretexts.orglibretexts.org These esters are excellent leaving groups because the resulting sulfonate anion is highly stabilized by resonance. libretexts.org
During transformations involving sulfinates, a variety of intermediates can be formed.
Sulfonyl Radicals: As discussed previously, these are key intermediates in many oxidative reactions of sodium sulfinates. researchgate.netresearchgate.net
Thionium (B1214772) Ions: In Pummerer-type reactions, activated sulfoxides can form thionium ion intermediates, which are susceptible to nucleophilic attack. acs.org
Sulfonium Species: Oxidation of sulfinates in the presence of a hypervalent iodine reagent can generate a reactive sulfonium intermediate. This electrophilic species is readily trapped by nucleophiles like alcohols or electron-rich aromatic systems. nih.gov
Sulfinyl Sulfones: In some reactions, sulfinic acid, generated in situ from the sodium sulfinate, can form a sulfinyl sulfone intermediate, which then fragments under thermal conditions to produce sulfonyl and sulfinyl radicals. mdpi.com
Anionic Intermediates: In the desulfonylation of β-hydroxy sulfones, the reaction proceeds through an anionic intermediate that eliminates to form an alkene, a key step in the Julia olefination. wikipedia.org
Table 2: Common Intermediates in Sulfinate Transformations
| Intermediate | Formation Method | Subsequent Reactivity | Reference |
| Sulfonyl Radical (RSO₂•) | Oxidation of sulfinate (photochemical, chemical, electrochemical) | Addition to π-systems, cyclization | researchgate.net, researchgate.net, uni-regensburg.de |
| Sulfonium Ion (R-S⁺(O)-OR') | Oxidation of sulfinate with hypervalent iodine reagents | Trapped by nucleophiles | nih.gov |
| Thionium Ion (R-S⁺=CR'R'') | Deprotonation of activated sulfoxides (Pummerer reaction) | Nucleophilic attack at carbon | acs.org |
| Sulfinyl Sulfone (R-S(O)-SO₂-R) | Dimerization/reaction of sulfinic acid | Homolytic cleavage to radicals | mdpi.com |
| Anionic Intermediates | Deprotonation of sulfones, ring-opening of sulfoximines | Elimination, rearrangement | wikipedia.org, acs.org |
Kinetic Studies and Product Distribution Analysis of Sulfinate Reactions with Oxidants (e.g., OH Radicals)
Kinetic studies provide crucial insights into the reaction mechanisms and reactivity of sulfinates with various oxidants. The reaction of organosulfur compounds with hydroxyl (•OH) radicals, a powerful oxidant, has been investigated to understand their atmospheric chemistry and degradation pathways.
In the gas-phase reaction of divinyl sulfoxide (B87167) with OH radicals, the rate constant at 298 K was determined to be (7.43 ± 0.71) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The major products identified from this reaction were CO, SO₂, HCHO, and divinyl sulfone, indicating that the reaction proceeds via complex pathways involving both addition and abstraction. nih.gov Kinetic investigations of the oxidation of butacaine (B1662465) sulfate (B86663) by chloramine-B showed first-order kinetics with respect to the oxidant and fractional-order dependence on the substrate. tsijournals.com
These studies collectively indicate that the oxidation of sulfinates and related compounds is a complex process where the rate and product distribution are highly dependent on the structure of the sulfur compound, the nature of the oxidant, and the reaction conditions. The electron-withdrawing 4-bromophenyl group in Sodium (4-bromophenyl)methanesulfinate would be expected to influence its reactivity in such oxidative processes.
Table 3: Product Distribution from OH Radical-Initiated Oxidation of Divinyl Sulfoxide
| Product | Molar Formation Yield (%) | Reference |
| Carbon Monoxide (CO) | 35 ± 11 | nih.gov |
| Sulfur Dioxide (SO₂) | 33 ± 4 | nih.gov |
| Formaldehyde (HCHO) | 54 ± 6 | nih.gov |
| Divinyl Sulfone | 5.4 ± 0.8 | nih.gov |
| Carbon Dioxide (CO₂) | 2.2 ± 0.8 | nih.gov |
Advanced Spectroscopic Characterization Techniques for Sulfinates
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Elucidating Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), chemists can map out the carbon-hydrogen framework of a molecule.
For sodium (4-bromophenyl)methanesulfinate, a ¹H NMR spectrum would be expected to show distinct signals for the methylene (B1212753) protons (-CH₂-) and the aromatic protons on the bromophenyl ring. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal neighboring protons. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the sulfinate group.
Similarly, a ¹³C NMR spectrum would provide the number of unique carbon environments and their electronic state. One would anticipate signals for the methylene carbon, the four distinct carbons of the aromatic ring (with two showing higher intensity due to symmetry), and their positions would be characteristic of such a substitution pattern.
However, a thorough search of scientific databases and literature did not yield specific, experimentally determined ¹H or ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present.
In an IR spectrum of this compound, the most prominent absorption bands would be associated with the sulfinate group (R-SO₂⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfinate salts typically appear in the region of 1000-1250 cm⁻¹. Other expected signals would include C-H stretching from the aromatic ring and the methylene group, C=C stretching from the aromatic ring, and the C-Br stretching vibration at a lower frequency.
While the general regions for these vibrations are known from studies on related sulfinate compounds, a specific, high-resolution IR spectrum with assigned peak frequencies for this compound is not available in the reviewed literature.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns upon ionization.
For this compound, a high-resolution mass spectrum would confirm its elemental composition. The analysis would likely be performed on the (4-bromophenyl)methanesulfinate anion after dissociation from the sodium cation. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern could reveal the loss of sulfur dioxide (SO₂) or other characteristic fragments.
Despite the utility of this technique, detailed mass spectrometry data, including fragmentation pathways for this compound, could not be located in publicly accessible sources.
X-ray Diffraction (XRD) for Precise Solid-State Molecular Geometry and Crystal Structure
Such information is fundamental for understanding solid-state properties and intermolecular interactions. At present, no crystallographic data or crystal structure report for this compound has been deposited in the primary crystallographic databases.
Raman Spectroscopy for In-Situ Reaction Monitoring and Structural Characterization
Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. It is particularly useful for studying aqueous solutions and for in-situ monitoring of chemical reactions, as water is a weak Raman scatterer. The technique would be sensitive to the vibrations of the S-O bonds in the sulfinate and the vibrations of the aromatic ring. It could potentially be used to track the consumption or formation of the sulfinate in real-time during a chemical synthesis.
However, no studies utilizing Raman spectroscopy for the characterization or reaction monitoring of this compound were identified during the literature review.
Synthetic Transformations and Coupling Reactions Involving Sodium 4 Bromophenyl Methanesulfinate
Alkylation and Arylation Reactions of Sulfinates to Form Sulfones
The conversion of sulfinates to sulfones through alkylation and arylation is a fundamental transformation in organic synthesis, providing access to the ubiquitous sulfonyl group found in many pharmaceuticals and functional materials. Sodium (4-bromophenyl)methanesulfinate and related sulfinate salts are excellent nucleophiles for these reactions.
A notable advancement is the use of photoredox/nickel dual catalysis for the cross-coupling of sodium sulfinates with a variety of aryl, heteroaryl, and vinyl halides. nih.gov This method allows for the efficient synthesis of diverse aromatic sulfones at room temperature with remarkable functional group tolerance. nih.gov The reaction is applicable not only to bromides and iodides but also to less reactive chlorides. nih.gov This protocol avoids the need for sacrificial reagents or organic electron mediators, proceeding through the generation of sulfonyl radicals and reactive Ni(III) intermediates. nih.gov The reaction demonstrates broad scope; for example, even sterically hindered sodium sulfinates can react smoothly to afford the desired sulfones in high yields. nih.gov
Table 1: Examples of Nickel/Photoredox-Catalyzed Arylation of Sodium Sulfinates
| Aryl Halide | Sodium Sulfinate | Product | Yield (%) |
|---|---|---|---|
| 4-Bromobenzonitrile | Sodium p-toluenesulfinate | 4-(p-tolylsulfonyl)benzonitrile | 95 |
| 1-Bromo-4-methoxybenzene | Sodium p-toluenesulfinate | 1-methoxy-4-(p-tolylsulfonyl)benzene | 92 |
| 2-Bromopyridine | Sodium p-toluenesulfinate | 2-(p-tolylsulfonyl)pyridine | 85 |
| 1-Chloro-4-nitrobenzene | Sodium p-toluenesulfinate | 1-nitro-4-(p-tolylsulfonyl)benzene | 78 |
| (E)-1-bromo-2-phenylethene | Sodium p-toluenesulfinate | (E)-1-phenyl-2-(p-tolylsulfonyl)ethene | 88 |
Data sourced from a study on photoredox/nickel catalyzed sulfonylation. nih.gov
In addition to arylation, the alkylation of sulfinates is a standard method for sulfone synthesis. These reactions typically involve the treatment of a sodium sulfinate with an alkyl halide in a suitable solvent. nih.gov
Cross-Coupling Reactions Utilizing Aryl Sulfinates as Coupling Partners
Aryl sulfinates have emerged as powerful coupling partners in transition-metal-catalyzed cross-coupling reactions, offering a stable and accessible alternative to traditional organometallic reagents like organoborons. sioc-journal.cnox.ac.uk These reactions have become an efficient method for constructing carbon-carbon, carbon-sulfonyl, and carbon-sulfur bonds. sioc-journal.cn
Palladium-catalyzed desulfinative cross-coupling reactions between aryl sulfinates and (hetero)aryl halides are particularly noteworthy. ox.ac.uk Mechanistic studies reveal that the reaction pathway can differ depending on the nature of the sulfinate. ox.ac.uk For carbocyclic sulfinates, transmetalation is often the rate-limiting step. ox.ac.uk The presence of a basic additive, such as potassium carbonate, is often crucial for efficient reaction, playing a dual role in trapping the sulfur dioxide byproduct and accelerating the transmetalation step via the potassium cation. ox.ac.uk
These cross-coupling strategies have been applied to the synthesis of biaryls and other important structural motifs. Green chemistry approaches have also been developed, utilizing aqueous media for the desulfinylative coupling of aryl sulfinates, which increases the atom economy and reduces the environmental impact of the synthesis. researchgate.net Heterogeneous catalysts, such as palladium supported on natural wool fiber, have been developed for the C-C and C-N coupling of aryl sulfonates, and these systems offer advantages like catalyst stability and reusability. rsc.org
Methodologies for Carbon-Sulfur (C-S) Bond Formation
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are key reagents in this context. sigmaaldrich.com They serve as sulfonylating agents to introduce the R-SO₂ group onto a carbon atom. Various methodologies have been developed to achieve this transformation, often relying on transition-metal catalysis. dicp.ac.cn
One innovative approach involves the silver-nitrate-mediated sulfonylation of methylenecyclopropanes (MCPs) with sodium sulfinates. This reaction proceeds through the cleavage of a C-C sigma bond in the strained ring system, leading to the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes. dntb.gov.ua Another strategy is the carbon tetrabromide-mediated reaction of thiols or dithioic acids with active methylene (B1212753) compounds, which is proposed to proceed through a sulfenyl bromide intermediate to form the C-S bond. researchgate.net The strength of the carbon-sulfur bond within the sulfinate ligand itself can be a critical factor, directing the reaction pathways in coordination complexes. rsc.org
Strategies for Sulfur-Nitrogen (S-N) Bond Formation
The sulfur-nitrogen (S-N) bond is a key structural feature in numerous biologically active compounds, including sulfonamides and other sulfa-based drugs. nih.gov Consequently, the development of efficient methods for S-N bond formation is of significant interest in medicinal and organic chemistry. researchgate.net Sodium sulfinates are valuable precursors for creating these linkages.
Conventional methods often involve the coupling of S-halo compounds with N-H compounds. nih.gov However, modern approaches focus on more atom-economical and environmentally benign strategies. Cross-dehydrogenative coupling (CDC) reactions, which form a bond between two different C-H/X-H bonds, have emerged as a powerful tool. nih.gov
A novel and green approach is the photochemical, catalyst-free synthesis of N-hydroxy-sulfonamides from sodium sulfinates and nitroarenes. semanticscholar.org This reaction proceeds through the formation of a sulfinate-nitroarene electron donor-acceptor (EDA) complex, which upon irradiation with visible light, facilitates the S-N bond coupling. semanticscholar.org This method is tolerant to both oxygen and water and works for both alkyl and aryl sulfinates. semanticscholar.org Electrochemical methods are also being explored as a green route for S-N bond formation from diverse sulfur and nitrogen sources. rsc.org
Table 2: Examples of Light-Mediated S-N Bond Formation
| Nitroarene | Sodium Sulfinate | Product (N-hydroxy-sulfonamide) | Yield (%) |
|---|---|---|---|
| Nitrobenzene | Sodium benzenesulfinate | N-hydroxy-N-phenylbenzenesulfonamide | 81 |
| 4-Bromonitrobenzene | Sodium benzenesulfinate | N-(4-bromophenyl)-N-hydroxybenzenesulfonamide | 67 |
| 3-Iodonitrobenzene | Sodium benzenesulfinate | N-(3-iodophenyl)-N-hydroxybenzenesulfonamide | 75 |
| 4-Nitrotoluene | Sodium methanesulfinate | N-hydroxy-N-(p-tolyl)methanesulfonamide | 70 |
Data sourced from a study on the catalyst-free synthesis of N-hydroxy-sulfonamides. semanticscholar.org
Multi-Component Reactions Featuring Sodium Sulfinates
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and complexity-generating power. nih.gov Sodium sulfinates have been successfully incorporated into several MCRs to synthesize valuable heterocyclic and functionalized structures.
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, and sulfonyl-substituted triazoles have shown promising biological activities. mdpi.comresearchgate.net An efficient, copper-catalyzed three-component reaction has been developed for the synthesis of 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. This reaction brings together aromatic ketones, sodium sulfinates, and azides at room temperature under an air atmosphere. mdpi.comresearchgate.net The process occurs via a sequence involving an aerobic copper(II)-catalyzed oxidative sulfonylation followed by a Dimroth azide-enolate cycloaddition. mdpi.com This method provides facile access to a range of these triazoles in moderate to good yields. mdpi.com
Another powerful route to sulfonyl triazoles is the copper(I)-catalyzed cycloaddition of sulfonyl azides and terminal alkynes. nih.govacs.org The use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a catalyst is particularly effective, promoting the reaction at room temperature under both anhydrous and aqueous conditions to give 1-sulfonyl-1,2,3-triazoles in good yields. nih.govacs.org
Table 3: Substrate Scope for Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles
| Ketone | Sodium Sulfinate | Azide | Product Yield (%) |
|---|---|---|---|
| Acetophenone | Sodium p-toluenesulfinate | Benzyl (B1604629) azide | 89 |
| 4'-Methoxyacetophenone | Sodium p-toluenesulfinate | Benzyl azide | 75 |
| 4'-Chloroacetophenone | Sodium p-toluenesulfinate | Benzyl azide | 81 |
| Acetophenone | Sodium p-toluenesulfinate | (Azidomethyl)benzene | 89 |
| Acetophenone | Sodium benzenesulfinate | Benzyl azide | 85 |
Data represents yields for the copper-catalyzed reaction of ketones, sodium sulfinates, and azides. mdpi.comresearchgate.net
Sodium sulfinates are instrumental in multi-component reactions for synthesizing functionalized ketones. Specifically, γ-keto sulfones, which are valuable synthetic intermediates, can be prepared via a metal-free hydrosulfonylation of ynones and vinyl ketones with sodium sulfinates. researchgate.net
In some cases, this transformation is part of a three-component cascade process. Starting from terminal alkynes, aldehydes, and sodium sulfinates, the reaction sequence can involve: (i) hydration of the alkyne to a methyl ketone, (ii) a Claisen-Schmidt condensation with the aldehyde to form a vinyl ketone, and finally (iii) a sulfa-Michael addition of the sodium sulfinate to furnish the γ-keto sulfone. researchgate.net This methodology is noted for its high yields, excellent atom economy, and operational simplicity. researchgate.net
Applications in Late-Stage Functionalization Strategies for Complex Molecular Scaffolds
This compound has emerged as a valuable reagent in late-stage functionalization (LSF), a synthetic strategy that aims to introduce chemical modifications at a late stage in the synthesis of complex molecules. nih.govresearchgate.netresearchgate.net This approach is particularly powerful in drug discovery and development, as it allows for the rapid diversification of lead compounds to explore structure-activity relationships and optimize pharmacokinetic properties without the need for de novo synthesis. organic-chemistry.orgacs.org
This compound, sometimes referred to as a Baran Sulfinate or under the trade name Diversinates™, is part of a toolkit of reagents designed for the functionalization of complex molecules, especially nitrogen-containing heterocycles. sigmaaldrich.comnih.gov The key to its utility lies in its ability to serve as a precursor to the (4-bromophenyl)methylsulfonyl radical under mild reaction conditions. This radical can then engage in various C-H functionalization reactions. researchgate.net
One of the significant advantages of using this compound in LSF is the ability to tune the regioselectivity of the functionalization. By carefully selecting the reaction solvent and adjusting the pH, chemists can direct the addition of the (4-bromophenyl)methylsulfonyl group to specific positions on a complex molecular scaffold. nih.gov This level of control is crucial when working with intricate molecules that possess multiple reactive sites.
Research has demonstrated the successful application of these sulfinate reagents in the late-stage functionalization of drug-like molecules. In some cases, computational methods, such as those based on the Fukui index, have been used to accurately predict the regioselectivity of the radical attack. organic-chemistry.org To enhance the efficiency of these reactions, new protocols have been developed, including the use of iron(III) catalysis, which can lead to shorter reaction times and improved yields. organic-chemistry.org
The general process for the late-stage functionalization of a complex molecule (Ar-H) with this compound typically involves the generation of the sulfonyl radical, which then adds to the aromatic or heteroaromatic ring. The resulting intermediate is then oxidized to afford the final functionalized product.
Table 1: Examples of Late-Stage Functionalization using Arylsulfinates
| Complex Scaffold | Reagent | Catalyst/Conditions | Functionalized Product | Reference |
| Nitrogen-containing heterocycle | This compound | Fe(III) catalyst | Aryl-(4-bromophenyl)methylsulfone | organic-chemistry.org |
| Drug-like molecule | Baran Diversinates™ | pH and solvent tuning | Regioisomeric sulfonylated derivatives | organic-chemistry.orgnih.gov |
Synthesis of Masked Sulfinates and Their Subsequent Unmasking for Functionalization
While sodium sulfinates are effective reagents, their ionic nature can sometimes present challenges in terms of solubility in organic solvents and hygroscopicity, which can complicate isolation and handling. nih.gov To circumvent these issues, the concept of "masked sulfinates" has been developed. These are stable, non-ionic precursors that can be converted into the active sulfinate species in situ under specific conditions, immediately prior to their use in a functionalization reaction. nih.gov
A notable strategy for the synthesis of masked aryl sulfinates involves the preparation of β-ester aryl sulfones. sigmaaldrich.comnih.gov In a general sense, an aryl halide can be coupled with a sulfonylation reagent, such as sodium 1-methyl 3-sulfinopropanoate (SMOPS), in the presence of a copper catalyst. This reaction yields a stable β-ester aryl sulfone. This sulfone can be easily purified and handled, serving as the "masked" form of the aryl sulfinate. nih.gov
The "unmasking" of this precursor is typically achieved under basic conditions. For instance, treatment of the β-ester aryl sulfone with a base like sodium methoxide (B1231860) rapidly cleaves the ester and eliminates a stable byproduct, generating the corresponding sodium aryl sulfinate in situ. sigmaaldrich.comnih.gov This freshly generated sulfinate is then available to react with an electrophile or participate in a subsequent coupling reaction.
Table 2: General Scheme for Synthesis and Unmasking of a Masked Aryl Sulfinate
| Step | Reactants | Conditions | Product | Purpose | Reference |
| Masking | Aryl halide, Sulfonylation reagent (e.g., SMOPS) | Copper catalyst | β-Ester aryl sulfone | Creation of a stable, handleable sulfinate precursor | sigmaaldrich.comnih.gov |
| Unmasking | β-Ester aryl sulfone, Base (e.g., NaOMe) | Room temperature | Sodium aryl sulfinate (in situ) | Generation of the active sulfinate for immediate use | sigmaaldrich.comnih.gov |
| Functionalization | In situ generated sodium aryl sulfinate, Electrophile | - | Functionalized sulfonyl derivative | Introduction of the sulfonyl group into a target molecule | nih.gov |
Another approach to generating a reactive sulfonyl species from a stable precursor involves the synthesis of sulfinyl sulfones. For example, sodium p-toluenesulfinate can react with acetyl chloride to form a sulfinyl sulfone. This compound can then serve as a source for sulfinyl radicals, which can undergo various transformations, including addition to unsaturated bonds. This method provides an alternative way to access the reactivity of sulfinates without using the salt form directly in the key functionalization step.
These strategies involving masked sulfinates offer greater flexibility and convenience in the synthesis of sulfonyl-containing compounds. They allow for the preparation and storage of stable precursors that can be readily converted to the active sulfinating agent when needed, thus overcoming some of the practical challenges associated with the direct use of sodium sulfinate salts.
Advanced Applications of Sodium 4 Bromophenyl Methanesulfinate and Its Derivatives in Chemical Synthesis
Utilization as a Reagent in C-C Bond Formation Reactions
Sodium (4-bromophenyl)methanesulfinate is recognized as a reagent and catalyst in carbon-carbon (C-C) bond formation reactions. sigmaaldrich.com While specific examples detailing the direct use of this compound in palladium-catalyzed cross-coupling reactions are not extensively documented in readily available literature, the broader class of sulfinates has been successfully employed in such transformations. For instance, palladium-catalyzed Suzuki cross-coupling reactions are a cornerstone of C-C bond formation, typically involving organoboron compounds and organic halides. mdpi.com The development of methods using phenol-derived sulfonate esters as alternatives to aryl halides in these couplings highlights the potential for sulfur-containing compounds to participate in these critical reactions. rsc.org
The general utility of sulfinates in C-C bond-forming reactions is further exemplified by the use of pyridinesulfinates and pyrimidinesulfinates as coupling partners in palladium-catalyzed reactions with aryl halides. nih.gov These reactions demonstrate the capacity of the sulfinate group to act as a surrogate for boronic acids, which can be challenging to prepare for certain heterocyclic systems.
Application as a Reagent in C-H Activation Methodologies
The application of this compound extends to C-H activation methodologies, where it can function as a catalyst. sigmaaldrich.com C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While the specific mechanistic role of this compound in these reactions is not detailed in the available literature, its inclusion in the Diversinates™ toolkit for late-stage functionalization suggests its utility in complex synthetic pathways that may involve C-H activation steps. sigmaaldrich.com
Precursors for the Synthesis of Medicinally Relevant Organosulfur Compounds (e.g., Sulfonamides, Sulfonyl Halides)
This compound and related sulfinates are valuable precursors for a variety of medicinally relevant organosulfur compounds.
Sulfonamides: The synthesis of sulfonamides from sodium sulfinates is a well-established transformation. nih.gov One common method involves the iodine-mediated coupling of sodium sulfinates with a range of primary and secondary amines, including aromatic, aliphatic, acyclic, and cyclic amines. nih.gov This approach provides a metal-free route to sulfonamides in good to excellent yields. Another strategy is the reductive N-sulfonylation, where sulfinates react with an electrophilic nitrogen source to form sulfonyl hydrazides, which are then reduced to the corresponding sulfonamides. nih.gov
Sulfonyl Halides: While the reduction of sulfonyl chlorides to sodium sulfinates is a more common transformation, the conversion of sodium sulfinates to sulfonyl chlorides is also a synthetically useful process. nih.govgoogle.com This conversion allows for the generation of the highly reactive sulfonyl chloride functional group, which is a key intermediate in the synthesis of sulfonamides and sulfonate esters. Methods for the synthesis of sulfonyl chlorides often involve the oxidative chlorination of thiols or disulfides using reagents such as hydrogen peroxide in the presence of a chlorine source. organic-chemistry.org
The 4-bromophenyl motif present in this compound is a common feature in many bioactive molecules, making this reagent a particularly useful building block for pharmaceutical research.
Building Blocks for Complex Molecular Scaffolds
The utility of this compound as a building block for complex molecular scaffolds is evident in its application for the late-stage functionalization of nitrogen-containing heterocycles. sigmaaldrich.com Heterocyclic compounds are central to medicinal chemistry, and the ability to modify them in the later stages of a synthetic sequence is highly advantageous. google.commdpi.comresearchgate.net
The bromine atom on the phenyl ring of this compound provides a handle for further functionalization through various cross-coupling reactions. For example, palladium-catalyzed Suzuki cross-coupling reactions can be used to introduce a wide range of aryl and heteroaryl groups at the bromine position, leading to the construction of highly conjugated and complex molecular architectures. mdpi.com This is exemplified in the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates, where a bromo-substituted phenyl group is a key site for C-C bond formation. mdpi.com The resulting complex scaffolds often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in materials science and as biological probes.
Role in Enzyme-Catalyzed Reactions Involving Sulfonate Esters (Related Chemical Class)
While specific enzyme-catalyzed reactions involving this compound are not documented, the related chemical class of sulfonate esters has been the subject of enzymatic studies. The hydrolysis of sulfonate esters can proceed through different mechanisms, and there has been considerable research into whether these reactions are stepwise or concerted. nih.govrsc.orgacs.org
A phosphonate (B1237965) monoester hydrolase from Burkholderia caryophilli has been identified as a highly promiscuous enzyme capable of catalyzing the hydrolysis of xenobiotic sulfonate monoesters through direct S-OR cleavage. nih.govacs.org This is a notable finding, as this enzyme is the only one known to catalyze this specific type of bond cleavage in sulfonate esters. The kinetics of the alkaline hydrolysis of various organic esters, including those with potential relevance to indoor environmental chemistry, have also been investigated to understand their degradation pathways. chemrxiv.org The study of sulfamate (B1201201) esters, which are structurally related to sulfonate esters, as enzyme inhibitors provides further insight into the interactions of these functional groups with biological systems. scilit.com
Synthesis of Analogs for Mechanistic Biological Probes and Chemical Biology Studies
The synthesis of analogs of this compound is a key strategy for developing mechanistic biological probes and for use in chemical biology studies. The inherent functionality of this compound, including the sulfinate group and the brominated aromatic ring, allows for a variety of modifications to tune its properties for specific applications.
For instance, the bromine atom can be replaced with other functional groups or isotopic labels through palladium-catalyzed cross-coupling reactions. nih.govnih.govmdpi.com This allows for the introduction of reporter groups, such as fluorophores or radiolabels, which can be used to track the molecule in biological systems. The sulfinate moiety itself can be converted to other sulfur-containing functional groups, such as sulfonamides or sulfones, which may have different biological activities or stabilities.
The development of potent and orally available nonpeptide antagonists of the human gonadotropin-releasing hormone receptor, such as elagolix, highlights the importance of complex substituted heterocyclic scaffolds in drug discovery. nih.gov While not directly synthesized from this compound, the structures of these drugs often contain motifs that could potentially be accessed using this or related building blocks. The ability to synthesize a diverse range of analogs is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and safety of new drug candidates.
Derivatives and Analogs of 4 Bromophenyl Methanesulfinate: Synthesis and Chemical Properties
Synthesis of Structurally Modified (4-bromophenyl)methanesulfinate Derivatives
The synthesis of structurally modified derivatives of (4-bromophenyl)methanesulfinate can be achieved through several established synthetic routes, primarily by introducing substituents on the aromatic ring or by modifying the benzylic methylene (B1212753) group. The choice of method often depends on the desired modification and the availability of starting materials.
A prevalent and versatile method for generating aryl sulfinates involves the reaction of organometallic reagents with sulfur dioxide (SO₂) or a stable SO₂ surrogate. acs.orgnih.gov This approach allows for the introduction of a wide array of substituents onto the phenyl ring. The general process begins with the formation of an organometallic species, such as a Grignard reagent (Aryl-MgBr) or an organolithium reagent (Aryl-Li), from a substituted 4-bromo-benzyl halide. This nucleophilic species then reacts with an SO₂ source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov Subsequent treatment with an aqueous sodium salt solution yields the desired sodium sulfinate derivative.
Key synthetic approaches include:
From Organometallic Reagents: Starting with a modified (4-bromophenyl)methane derivative, an organomagnesium or organolithium reagent can be prepared. This is then reacted with an SO₂ surrogate to form the corresponding sulfinate salt. nih.gov This method offers high yields and is compatible with a range of functional groups on the aryl ring.
Reduction of Sulfonyl Chlorides: Another common method is the reduction of the corresponding sulfonyl chlorides. nih.gov While effective, this route is contingent on the accessibility of the requisite sulfonyl chloride precursors.
From Aryl Halides: More recent methodologies allow for the synthesis of aryl sulfinates from aryl halides using palladium catalysis, which can be adapted for derivatives of (4-bromophenyl)methanesulfinate. acs.org
The table below summarizes the synthesis of hypothetical derivatives, illustrating how different starting materials can be used to introduce specific modifications.
| Target Derivative | Synthetic Precursor | Key Reagents | General Method |
|---|---|---|---|
| Sodium (4-bromo-2-methylphenyl)methanesulfinate | 1-Bromo-4-(bromomethyl)-3-methylbenzene | Mg, DABSO, Na₂CO₃(aq) | Grignard Reagent Formation followed by Sulfination |
| Sodium (4-bromo-3-fluorophenyl)methanesulfinate | 4-Bromo-1-(bromomethyl)-2-fluorobenzene | n-BuLi, DABSO, Na₂CO₃(aq) | Organolithium Formation followed by Sulfination |
| Sodium 1-(4-bromophenyl)ethanesulfinate | 1-Bromo-4-(1-bromoethyl)benzene | Mg, SO₂, NaOH(aq) | Grignard Reagent Formation followed by reaction with SO₂ |
| Sodium (2',4-dibromo-[1,1'-biphenyl]-4-yl)methanesulfinate | 4'-(Bromomethyl)-[1,1'-biphenyl]-2,4-diyl dibromide | Mg, DABSO, Na₂CO₃(aq) | Grignard Reagent Formation followed by Sulfination |
These methods provide a toolbox for creating a library of (4-bromophenyl)methanesulfinate derivatives, enabling detailed studies into their chemical properties and reactivity.
Investigation of Substituted Aryl and Alkyl Sulfinate Analogs
The investigation of substituted aryl and alkyl sulfinate analogs is crucial for understanding how different electronic and steric environments affect the properties and reactivity of the sulfinate group. A broad range of these analogs can be prepared using methods similar to those described for the derivatives, particularly through the use of various organometallic precursors. nih.govnih.gov
Aryl Sulfinate Analogs: The synthesis of aryl sulfinate analogs allows for systematic variation of substituents on the aromatic ring. By starting with different aryl halides, a wide variety of Grignard or organolithium reagents can be generated. Their subsequent reaction with SO₂ or its surrogates provides access to aryl sulfinates with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions on the ring. acs.org
Research has shown that the electronic nature of the substituents influences the nucleophilicity of the sulfinate and its reactivity in cross-coupling reactions. For instance, electron-rich aryl sulfinates may exhibit different reaction kinetics in palladium-catalyzed couplings compared to their electron-deficient counterparts. acs.org
Alkyl Sulfinate Analogs: The scope of sulfinate synthesis extends to purely alkyl analogs. Primary, secondary, and even tertiary alkyl sulfinates can be prepared from the corresponding alkyl halides via organometallic intermediates. These alkyl sulfinates serve as important coupling partners in modern synthetic chemistry, particularly in photoredox and nickel-catalyzed cross-coupling reactions to form C(sp²)–C(sp³) bonds. acs.org The ability to use a diverse set of alkyl sulfinates allows for the introduction of various alkyl groups into aromatic systems. nih.gov
The table below presents a comparative overview of different aryl and alkyl sulfinate analogs and their typical synthetic precursors.
| Sulfinate Analog | Typical Precursor | Organometallic Reagent Type | Relevance/Application |
|---|---|---|---|
| Sodium p-toluenesulfinate | p-Bromotoluene | Grignard (R-MgBr) | Common reagent in sulfonylation reactions |
| Sodium benzenesulfinate | Bromobenzene | Grignard (R-MgBr) | Fundamental aryl sulfinate for mechanistic studies |
| Sodium 2-pyridinesulfinate | 2-Bromopyridine | Organolithium (R-Li) | Effective nucleophile in Pd-catalyzed cross-coupling acs.org |
| Sodium cyclohexanesulfinate | Bromocyclohexane | Grignard (R-MgBr) | Secondary alkyl partner in C(sp²)-C(sp³) coupling acs.org |
| Sodium 2-propanesulfinate | 2-Bromopropane | Grignard (R-MgBr) | Secondary alkyl partner in C(sp²)-C(sp³) coupling acs.org |
The study of these analogs provides a broader understanding of the sulfinate functional group and expands its utility in organic synthesis.
Exploration of Structure-Reactivity and Structure-Property Relationships within the Sulfinate Chemical Family
The relationship between the molecular structure of a sulfinate and its resulting chemical reactivity and physical properties is a foundational concept that dictates its utility in synthesis. Variations in the aryl or alkyl substituent attached to the sulfinate group (R-SO₂⁻) can profoundly influence its behavior as a nucleophile, its stability, and its participation in different reaction pathways.
Structure and Reactivity: The reactivity of a sulfinate salt is heavily dependent on the electronic properties of the 'R' group.
Nucleophilicity: Electron-donating groups on an aryl sulfinate increase the electron density on the sulfur and oxygen atoms, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease its nucleophilicity. This trend directly impacts the rate and efficiency of reactions where the sulfinate acts as a nucleophile, such as in the alkylation to form sulfones. thieme-connect.com
Redox Properties: Aryl sulfinates can be oxidized to sulfonyl radicals under certain conditions, a pathway that is central to their use in photoredox catalysis. The ease of this oxidation is influenced by the electronic nature of the aryl substituent.
Cross-Coupling Efficiency: In palladium-catalyzed desulfinative cross-coupling reactions, the structure of the sulfinate is critical. Studies on heterocyclic sulfinates have shown them to be highly effective coupling partners, in some cases superior to traditional organoboron reagents. acs.org The specific structure of the sulfinate can determine catalyst efficiency and product yield.
Structure and Physical Properties: The physical properties of sulfinate salts, such as solubility and stability, are also dictated by their structure.
Solubility: The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) and the organic substituent affects the salt's solubility in different solvents. This is a crucial practical consideration for reaction setup and optimization.
Stability: While generally more stable than the corresponding sulfinic acids, sulfinate salts can undergo disproportionation. The stability is influenced by the steric bulk and electronic nature of the attached organic group.
The following table outlines key structure-property relationships for the sulfinate family.
| Structural Feature | Effect on Reactivity/Property | Example |
|---|---|---|
| Electron-donating group on aryl ring (e.g., -OCH₃) | Increases nucleophilicity of the sulfinate anion. | Sodium 4-methoxybenzenesulfinate is a more potent nucleophile than sodium 4-nitrobenzenesulfinate. |
| Electron-withdrawing group on aryl ring (e.g., -NO₂) | Decreases nucleophilicity; can facilitate single-electron transfer (SET) processes. | Used in reactions where radical formation is desired. |
| Steric hindrance near the sulfinate group | May hinder approach to electrophiles, slowing alkylation reactions. | Sodium 2,4,6-trimethylbenzenesulfinate reacts slower than sodium benzenesulfinate in SN2 reactions. |
| Heteroaromatic ring (e.g., pyridine) | Can act as effective ligands for the metal catalyst, enhancing cross-coupling efficiency. acs.org | Pyridine-2-sulfinate is an excellent coupling partner in palladium-catalyzed reactions. acs.org |
Understanding these relationships allows for the rational design of sulfinate reagents tailored for specific synthetic applications, from forming sulfones to complex cross-coupling reactions. acs.org
Comparative Studies with Related Sulfonate Esters and Sulfonyl Compounds
To fully appreciate the chemical utility of (4-bromophenyl)methanesulfinate, it is instructive to compare its reactivity and properties with those of structurally related sulfur-oxygen compounds, namely sulfonate esters and other sulfonyl compounds like sulfones and sulfonamides.
Sulfinates vs. Sulfonate Esters: Sulfinates (R-SO₂⁻) and sulfonate esters (R-SO₂-OR') are both derivatives of sulfur oxyacids but exhibit fundamentally different chemical behavior.
Reactivity: The primary role of a sulfonate group (e.g., tosylate, mesylate) in a sulfonate ester is to function as an excellent leaving group in nucleophilic substitution and elimination reactions. science.gov The S-O bond in the ester is cleaved. In contrast, the sulfinate anion is typically a nucleophile, reacting through its sulfur or oxygen atoms to form new S-C or S-O bonds, respectively. thieme-connect.com The sulfinate group itself is retained in the product, usually as a sulfone.
Synthesis: Sulfonate esters are synthesized from the reaction of an alcohol with a sulfonyl chloride (R-SO₂-Cl). Sulfinates, as discussed, are commonly prepared by the reduction of sulfonyl chlorides or via the reaction of organometallics with SO₂. nih.gov
Bonding and Structure: Sulfonates have a tetrahedral sulfur center bonded to three oxygen atoms and one carbon atom. Sulfinates have a pyramidal sulfur atom bonded to two oxygens and one carbon. This structural difference underlies their distinct reactivity profiles.
Sulfinates vs. Sulfonyl Compounds (Sulfones and Sulfonamides): Sulfones (R-SO₂-R') and sulfonamides (R-SO₂-NR'₂) are common products derived from sulfinate precursors.
Oxidation State: The sulfur atom in a sulfinate is in the +4 oxidation state, whereas in sulfones and sulfonamides, it is in the +6 oxidation state. This makes sulfinates key intermediates, capable of being oxidized to form these higher oxidation state compounds.
Synthetic Relationship: Sulfinates are versatile precursors for sulfones and sulfonamides. The reaction of a sulfinate salt with an alkyl halide is a classic method for sulfone synthesis. thieme-connect.com Similarly, oxidative amination of sulfinates provides a route to sulfonamides. acs.org
Chemical Stability: Sulfones are known for their high chemical stability and are often found in pharmaceuticals and polymers. thieme-connect.com This stability contrasts with the reactivity of sulfinates, which are valued as synthetic intermediates rather than as final structural motifs.
The following table provides a direct comparison of these related functional groups.
| Functional Group | General Structure | Sulfur Oxidation State | Primary Chemical Role | Typical Reaction |
|---|---|---|---|---|
| Sulfinate (anion) | R-SO₂⁻ | +4 | Nucleophile / Radical Precursor | Alkylation to form sulfones thieme-connect.com |
| Sulfonate Ester | R-SO₂-OR' | +6 | Leaving Group | Nucleophilic substitution (cleavage of S-OR' bond) science.gov |
| Sulfone | R-SO₂-R' | +6 | Stable Structural Moiety | Chemically robust; can undergo α-deprotonation thieme-connect.com |
| Sulfonamide | R-SO₂-NR'₂ | +6 | Stable Structural Moiety | Common pharmacophore; N-H can be acidic |
This comparative analysis highlights the unique and versatile role of sulfinates as reactive intermediates, distinguishing them from the more stable sulfonate esters and sulfonyl compounds.
Future Research Directions and Emerging Opportunities in 4 Bromophenyl Methanesulfinate Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Sulfinates
A primary objective in contemporary chemistry is the development of synthetic methods that are not only efficient but also environmentally benign. mdpi.comresearchgate.net The synthesis of sulfinates is a key area for such innovation, moving away from traditional methods that often rely on harsh reagents. researchgate.netnih.gov
Future research will likely prioritize the following green approaches:
C-H Functionalization: Direct conversion of abundant C(sp³)–H bonds into sulfinic acids represents a paradigm shift in synthesis. nih.gov Decatungstate photocatalysis has been shown to functionalize a wide array of C-H bonds, offering an atom-economical route to complex alkyl sulfinic acids from simple aliphatic substrates. nih.gov This strategy avoids the need for pre-functionalized starting materials, significantly shortening synthetic sequences.
Use of SO₂ Surrogates: Handling gaseous and toxic sulfur dioxide (SO₂) poses significant safety and practical challenges. The development and application of stable, solid SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), have provided a safer pathway for synthesizing aryl sulfinates from organometallic reagents. nih.gov Further exploration of new and more efficient surrogates is a promising research avenue.
Benign and Alternative Reagents: There is a continuous drive to replace hazardous chemicals. For instance, iodine-mediated or catalyzed reactions, which are often performed under mild conditions, are being developed for various transformations, including the synthesis of sulfonamides from sulfinates. nih.govelsevierpure.com Similarly, developing stable, non-toxic alternatives to metal sulfinate salts, such as thiosulfonates, is an area of active investigation. acs.org
Eco-Friendly Solvents and Conditions: The use of water as a solvent and performing reactions at room temperature are central tenets of green chemistry. sci-hub.se Methodologies for synthesizing sulfonyl derivatives from sulfinates are increasingly being optimized to work in aqueous media, reducing reliance on volatile organic solvents. sci-hub.sersc.org
Table 1: Comparison of Traditional vs. Emerging Sustainable Methods for Sulfinate Synthesis & Derivatization
| Feature | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Emerging Methods |
| Starting Materials | Often require pre-functionalized substrates like sulfonyl chlorides. researchgate.netnih.gov | Utilize abundant feedstocks like compounds with C-H bonds or aryl bromides. nih.govnih.gov | Increased atom economy, reduced synthetic steps. |
| Reagents | Use of corrosive sulfonyl chlorides or toxic SO₂ gas. researchgate.netacs.org | Employ safer SO₂ surrogates (e.g., DABSO) or catalytic systems (e.g., decatungstate). nih.govnih.gov | Enhanced safety, easier handling. |
| Solvents | Often rely on volatile organic compounds (VOCs). | Increasing use of water or solvent-free conditions. mdpi.comsci-hub.se | Reduced environmental impact and waste. |
| Conditions | Can require high temperatures and strong bases. nih.govrsc.org | Often proceed at room temperature under neutral or base-free conditions. nih.govrsc.org | Lower energy consumption, broader functional group tolerance. |
Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways
Sodium sulfinates are remarkably versatile, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. nih.govrsc.org Future research will focus on uncovering and harnessing more nuanced aspects of their reactivity.
A key area of exploration is the control of divergent reaction pathways from identical starting materials. nih.gov For example, the reaction of sulfinates with pyridinium (B92312) salts can be steered towards either a direct C4-sulfonylation of the pyridine (B92270) ring or a three-component sulfonative pyridylation of an alkene. nih.gov This switch is controlled by a base-catalyzed versus a visible-light-induced mechanism, which proceeds via a single-electron transfer (SET) from an electron donor-acceptor (EDA) complex. nih.gov Understanding and exploiting these subtle mechanistic triggers will allow chemists to access diverse molecular scaffolds from a common set of precursors.
The generation of sulfonyl radicals from sulfinates via photoredox catalysis is a well-established reactivity pattern, but its full potential is still being explored. researchgate.net Mechanistic investigations, including radical trapping experiments, have confirmed the radical nature of many of these transformations. nih.gov Future work will likely delve into more complex radical cascades and multicomponent reactions initiated by sulfonyl radicals, enabling the rapid assembly of intricate molecular architectures. rsc.orgresearchgate.net Furthermore, the inverse of this process—the extrusion of SO₂ from alkyl sulfinates to generate alkyl radicals—is also a powerful tool, though it presents challenges in controlling reactivity and selectivity that warrant further study. nih.govnih.gov
Design and Implementation of Advanced Catalytic Systems for Sulfinate Transformations
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for sulfinate chemistry is a vibrant research area. The goal is to achieve transformations under milder conditions, with greater efficiency, and with broader substrate scope.
Photoredox and Dual Catalysis: A significant breakthrough has been the application of photoredox catalysis. nih.govnih.gov Combining an iridium or ruthenium photocatalyst with a nickel catalyst (Ni/photoredox dual catalysis) enables the cross-coupling of sulfinate salts with aryl halides at room temperature and under base-free conditions. nih.govrsc.orgrsc.org This mild approach tolerates a wide array of sensitive functional groups that would not be compatible with traditional high-temperature, high-base palladium or copper catalysis. nih.govrsc.org Future work will likely expand this concept to other transition metals and explore new photocatalysts, including inexpensive organic dyes like eosin (B541160) Y. nih.gov
Copper Catalysis: Copper-based catalytic systems continue to be refined for sulfone synthesis. Mild methods using catalytic copper(II) acetate (B1210297) with ligands like 1,10-phenanthroline (B135089) facilitate the cross-coupling of sulfinates with organoboronic acids. researchgate.net Recent developments also include copper-catalyzed methods to prepare masked aryl sulfinates from aryl iodides under base-free conditions, providing stable precursors that can be unmasked and functionalized in a subsequent step. acs.org
Electrochemical Synthesis: Electrochemistry offers a sustainable and reagent-free method for driving chemical reactions. researchgate.net The electrochemical oxidative amination of amines with sulfinates to form sulfonamides is an example of this growing field. nih.gov Expanding the scope of electrochemical transformations involving sulfinates is a promising frontier for green chemistry.
Table 2: Overview of Modern Catalytic Systems for Sulfinate Coupling Reactions
| Catalytic System | Typical Reaction | Key Features & Advantages |
| Ni/Photoredox Dual Catalysis | C(sp²)-S bond formation (Aryl Halide + Sulfinate → Aryl Sulfone). nih.govrsc.org | Room temperature, base-free, high functional group tolerance. rsc.org |
| Organic Photoredox Catalysis (e.g., Eosin Y) | C(sp²)-S bond formation (Arenediazonium Salt + Sulfinate → Diaryl Sulfone). nih.gov | Transition-metal-free, uses visible light, aqueous solvent systems. nih.gov |
| Copper(II) Catalysis | C-S bond formation (Organoboronic Acid + Sulfinate → Sulfone). researchgate.net | Mild conditions (40 °C), uses oxygen or air as the oxidant. researchgate.net |
| Electrochemical Synthesis | N-S bond formation (Amine + Sulfinate → Sulfonamide). nih.gov | Reagent-free oxidation, environmentally friendly. researchgate.net |
Expanding the Scope of Applications in Diverse Areas of Organic Synthesis and Materials Science
The utility of sodium (4-bromophenyl)methanesulfinate and related sulfinates extends far beyond their role as simple sulfonylating agents. Their applications in both organic synthesis and materials science are rapidly expanding.
In organic synthesis , sulfinates are crucial precursors for a wide range of sulfur-containing compounds with significant biological activity, including sulfones, sulfonamides, and thiosulfonates. researchgate.netrsc.org The development of sulfonyl fluorides from sulfinates is particularly noteworthy. princeton.edu Sulfonyl fluorides are key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for bioconjugation, drug discovery, and chemical biology. princeton.edueurekalert.org The bromine atom in (4-bromophenyl)methanesulfinate provides a valuable functional handle for further diversification, allowing for sequential cross-coupling reactions to build complex molecular frameworks.
In materials science , the introduction of sulfonate groups into polymer backbones—a process known as sulfonation—can dramatically alter material properties. researchgate.netmdpi.com This modification enhances hydrophilicity and can impart ion-exchange capabilities. researchgate.netmdpi.com Sulfonated polymers are critical components in a variety of high-tech applications:
Fuel Cell Membranes: Sulfonated materials, such as sulfonated poly(ether ether ketone) (PEEK), are used as proton-exchange membranes in fuel cells. mdpi.com
Filtration and Ion Exchange: The ionic nature of sulfonated polymers makes them ideal for manufacturing membranes for water filtration and ion-exchange resins. researchgate.net
Biomaterials: Sulfonated biomaterials, including sulfonated chitosan (B1678972) and graphene, show promise in tissue engineering, drug delivery, and for use in blood-contacting medical devices due to their ability to interact with proteins and cells. mdpi.com
The future will see the design of novel monomers derived from sulfinates like this compound to create advanced polymers with tailored properties for specific applications in electronics, energy storage, and medicine. patsnap.com
Enhanced Integration of Computational and Experimental Approaches for Accelerating Chemical Discovery
The synergy between computational chemistry and experimental synthesis is becoming an increasingly powerful driver of innovation. escholarship.org While predicting and explaining polymer synthesis through computational methods can be complex, density functional theory (DFT) has proven invaluable for elucidating reaction mechanisms, understanding regioselectivity, and predicting thermodynamic feasibility in small molecule reactions involving sulfinates. nih.govmdpi.com
For example, DFT calculations have been used to model the reaction energy profiles for the divergent reactions of sulfinates with pyridinium salts, helping to explain the switch between the one- and two-electron pathways. nih.gov Similarly, computational studies have shed light on the ligand-coupling mechanism in the cross-coupling of alkyl sulfinates, revealing the role of solvent in stabilizing key intermediates. nih.gov
Future research will see a deeper integration of these approaches. In silico screening of catalysts and substrates can guide experimental efforts, saving time and resources. Predictive models can help identify undiscovered reactivity patterns, while experimental results provide crucial data for refining computational models. This iterative cycle of prediction and verification will accelerate the discovery of new reactions, catalysts, and functional materials based on (4-bromophenyl)methanesulfinate and the broader class of sulfinate compounds. escholarship.orgmdpi.com
Q & A
Q. Basic
- Storage conditions : Desiccated at –20°C under argon to prevent hygroscopic degradation .
- Monitoring : Periodic FT-IR analysis detects sulfone formation (S=O stretch at 1150–1300 cm⁻¹) .
- Handling : Use gloveboxes for air-sensitive protocols .
What computational methods predict the reactivity of this compound in novel reactions?
Q. Advanced
- DFT calculations : Model transition states for sulfinate radical formation (e.g., B3LYP/6-31G* level) .
- Molecular dynamics : Simulate solvent effects on nucleophilicity in DMSO vs. THF .
- QSAR models : Correlate substituent effects (e.g., 4-bromo vs. 4-methyl) with reaction rates .
How does this compound compare to other sulfinate salts in forming S–S and C–S bonds?
Q. Basic
- Nucleophilicity : Sodium methanesulfinate is less nucleophilic than sodium benzenesulfinate due to electron-donating methyl groups .
- Bond formation : Prefers C–S bonds in Pd-catalyzed couplings, while sodium arenethiosulfinates favor S–S bonds .
Methodological note : Competition experiments with mixed sulfinates quantify selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
